molecular formula C19H24N2O3S2 B2833357 N-cyclopentyl-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide CAS No. 941981-24-4

N-cyclopentyl-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide

Cat. No. B2833357
CAS RN: 941981-24-4
M. Wt: 392.53
InChI Key: KYIOKUDTURFLOM-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the 1980s. This compound is structurally similar to delta-9-tetrahydrocannabinol (THC), the active ingredient in cannabis, and has been used in scientific research to investigate the effects of cannabinoids on the body.

Scientific Research Applications

Synthesis and Antitumor Evaluation

Research by Shams et al. (2010) described the synthesis of different heterocyclic derivatives, including thiazole, from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, showing significant antitumor activities against various human cancer cell lines, such as breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) (Shams et al., 2010).

Antimicrobial Activities

Derivatives synthesized from related chemical structures have demonstrated potent antimicrobial effects. For instance, Darwish et al. (2014) synthesized new heterocyclic compounds incorporating sulfamoyl moiety, which showed promising in vitro antibacterial and antifungal activities (Darwish et al., 2014).

Analgesic and Anti-Inflammatory Activities

Yusov et al. (2019) investigated the analgesic and anti-inflammatory activities of cyclocondensation products from 4-(3,4-dimethoxybenzyl)heptan-4-ol with N-substituted cyanoacetamide, highlighting the potential of these compounds in pain and inflammation management (Yusov et al., 2019).

Optoelectronic Properties

Camurlu and Guven (2015) explored the optoelectronic properties of thiazole-based polythiophenes, synthesized through amidification reactions, for their potential applications in optoelectronic devices, emphasizing the versatile applicability of thiazole derivatives in materials science (Camurlu & Guven, 2015).

properties

IUPAC Name

N-cyclopentyl-2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S2/c1-23-16-7-13(8-17(10-16)24-2)11-25-19-21-15(12-26-19)9-18(22)20-14-5-3-4-6-14/h7-8,10,12,14H,3-6,9,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYIOKUDTURFLOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CSC2=NC(=CS2)CC(=O)NC3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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